molecular formula C15H22N2O B2823285 2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide CAS No. 251097-24-2

2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide

Cat. No.: B2823285
CAS No.: 251097-24-2
M. Wt: 246.354
InChI Key: CPKIBIQUFHPXTO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide is a synthetic organic compound featuring a propanamide backbone with two methyl groups at the 2-position. The amide nitrogen is attached to a para-substituted phenyl ring bearing a pyrrolidinyl group (a five-membered saturated heterocycle).

Properties

IUPAC Name

2,2-dimethyl-N-(4-pyrrolidin-1-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-15(2,3)14(18)16-12-6-8-13(9-7-12)17-10-4-5-11-17/h6-9H,4-5,10-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKIBIQUFHPXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide typically involves the reaction of 4-(1-pyrrolidinyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

Biological Activities

Serotonin Receptor Modulation:
Research indicates that 2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide exhibits significant binding affinity for the serotonin 5-HT6 receptor. This receptor is implicated in cognitive functions and mood regulation, making the compound a candidate for treating disorders such as depression and schizophrenia. In animal models, it has shown promise in enhancing cognitive function.

Potential Therapeutic Uses:
The compound's ability to selectively modulate serotonin receptor activity positions it as a valuable tool in neuropharmacology. Studies have demonstrated its potential to improve cognitive deficits associated with various psychiatric conditions. The low toxicity profile further enhances its attractiveness for therapeutic development compared to other similar compounds.

Research Applications

Pharmacological Research:
The interaction studies involving this compound often utilize radiolabeled ligands to assess binding affinity and specificity towards serotonin receptors. This approach aids in understanding the physiological roles of serotonin and the compound's potential as a pharmacological agent.

Medicinal Chemistry:
The compound serves as an intermediate in synthesizing more complex organic molecules with potential biological activities. Its structural features can be modified to develop new therapeutic agents targeting various diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameBinding AffinityTherapeutic PotentialToxicity Profile
This compoundHighCognitive enhancement, mood regulationLow
Similar Compound AModerateAntidepressant effectsModerate
Similar Compound BLowLimited therapeutic usesHigh

This table highlights how this compound stands out due to its high binding affinity and low toxicity profile compared to other compounds.

Case Studies

Several case studies have documented the efficacy of this compound in animal models:

  • Cognitive Enhancement Study: In a study involving rodents with induced cognitive deficits, administration of the compound resulted in significant improvements in memory tasks compared to control groups.
  • Mood Regulation Assessment: Another study focused on its effects on mood-related behaviors showed that the compound reduced anxiety-like behaviors in stressed animals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoromethyl-Substituted Analogs
  • 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (G1L)
    • Key Differences : The trifluoromethyl (-CF₃) group replaces the pyrrolidinyl moiety.
    • Impact :
  • Enhanced electron-withdrawing effects, increasing metabolic stability but reducing solubility .
  • Higher molecular weight (279.69 g/mol vs. ~274.3 g/mol for the target compound) .
  • Demonstrated crystallinity with intramolecular C-H⋯O hydrogen bonds, contrasting with the flexible pyrrolidinyl group .
Piperazinyl-Substituted Analogs
  • 3-Chloro-2,2-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide (CAS 303150-94-9)
    • Key Differences : A methylpiperazinyl group replaces pyrrolidinyl.
    • Impact :
  • Increased basicity due to the tertiary amine in piperazine, enhancing water solubility at physiological pH .
  • Larger steric bulk may hinder membrane permeability compared to the smaller pyrrolidinyl group .
Sulfonylpyrrolidinyl Analogs
  • 2-[(4-Chlorophenyl)sulfanyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
    • Key Differences : Incorporates a sulfonyl group linked to pyrrolidinyl.
    • Impact :
  • Elevated polarity due to the sulfonyl moiety, improving aqueous solubility but reducing blood-brain barrier penetration .

Complex Heterocyclic Derivatives

Netupitant (2-(3,5-Bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide)
  • Key Differences : Features a pyridinyl-piperazinyl scaffold and bis(trifluoromethyl)phenyl groups.
  • Impact :
    • Significantly higher molecular weight (578.59 g/mol) and fluorine content enhance NK₁ receptor binding affinity and metabolic resistance .
    • Reduced synthetic accessibility compared to the simpler pyrrolidinyl-substituted target compound .

Fluorinated Biphenyl Analogs

  • (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide
    • Key Differences : Biphenyl system with fluorine substitution.
    • Impact :

Research Findings and Trends

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but reduce solubility, while electron-donating groups (e.g., pyrrolidinyl) balance lipophilicity and hydrogen bonding .
  • Steric Considerations : Bulky substituents like piperazinyl enhance solubility but may limit bioavailability .
  • Fluorine Incorporation : Fluorinated analogs (e.g., Netupitant) show enhanced receptor binding but require complex synthetic routes .

Biological Activity

2,2-Dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide, an organic compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • A pyrrolidine ring attached to a phenyl group .
  • A propanamide moiety , contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. It is believed to act on the D-alanine–D-alanine ligase , an enzyme crucial for bacterial cell wall synthesis. By inhibiting this enzyme, the compound may disrupt peptidoglycan biosynthesis, leading to antimicrobial effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may influence cellular pathways associated with cancer cell proliferation and survival .

Case Studies and Experimental Results

  • Antimicrobial Activity : In a study evaluating a series of compounds similar to this compound, significant antibacterial activity was observed against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values were determined to be in the low micromolar range .
  • Cell Viability Assays : In vitro assays demonstrated that the compound reduces cell viability in cancer cell lines, indicating potential as a therapeutic agent. The IC50 values were found to be comparable to established anticancer drugs .
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound may induce apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerReduced viability in cancer cell lines
MechanismInduction of apoptosis via caspase activation

Q & A

Q. What are the optimized synthetic routes for 2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide, and how can reaction efficiency be improved?

Methodological Answer:

  • Stepwise Synthesis : Begin with the preparation of 4-(1-pyrrolidinyl)aniline via nucleophilic aromatic substitution of 4-fluoroaniline with pyrrolidine under reflux conditions (120°C, 12–24 hours). Protect the amine group using a tert-butoxycarbonyl (Boc) group to prevent side reactions.
  • Acylation : React the protected intermediate with 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. Monitor completion via TLC (hexane:ethyl acetate, 3:1).
  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature.
  • Optimization Tips : Use microwave-assisted synthesis to reduce reaction time by 50% (e.g., 80°C, 30 minutes for acylation). Employ Pd-catalyzed coupling for regioselective functionalization if introducing additional substituents .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (DMSO-d₆) to confirm the pyrrolidinyl group (δ 2.5–3.0 ppm for N–CH₂ protons) and propanamide backbone (δ 1.2 ppm for dimethyl groups). Overlapping signals can be resolved via 2D COSY or HSQC experiments.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₆H₂₂N₂O: calculated 274.1785) with ESI⁺ mode.
  • X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in ethanol/water (7:3) at 4°C. Compare with computational models (DFT-optimized structures) for validation .

Q. How should researchers design in vitro assays to evaluate biological activity, particularly enzyme inhibition?

Methodological Answer:

  • Enzyme Selection : Prioritize enzymes with accessible binding pockets for aromatic amides, such as kinases (e.g., MAPK) or proteases.
  • Assay Protocol :
    • Inhibitor Preparation : Dissolve the compound in DMSO (≤0.1% final concentration to avoid solvent interference).
    • Kinetic Analysis : Use a fluorogenic substrate (e.g., Z-LYTE™ assay for kinases) to measure IC₅₀ values. Include positive controls (staurosporine for kinases) and blanks.
    • Data Normalization : Correct for background fluorescence and use nonlinear regression (GraphPad Prism) to calculate inhibition constants .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate interactions with target enzymes?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve the enzyme structure (PDB ID: e.g., 1ATP for kinase). Remove water molecules and add hydrogens using AutoDock Tools.
    • Ligand Parameterization : Generate 3D conformers of the compound (Open Babel) and assign charges (Gasteiger-Marsili).
    • Grid Setup : Focus on the ATP-binding site (coordinates: x=15, y=20, z=25; grid size=60).
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bonding (e.g., between the amide carbonyl and Lys72) and RMSD values. Compare with experimental IC₅₀ data to validate predictions .

Q. How can researchers resolve contradictions in solubility or bioactivity data across studies?

Methodological Answer:

  • Solubility Discrepancies :
    • Buffer Optimization : Test solubility in PBS (pH 7.4), DMSO, and cyclodextrin-based formulations. Use dynamic light scattering (DLS) to detect aggregates.
    • Purity Check : Perform HPLC (C18 column, acetonitrile/water gradient) to identify impurities (>98% purity required).
  • Bioactivity Variability :
    • Assay Reproducibility : Standardize cell lines (e.g., HEK293 for receptor studies) and passage numbers.
    • Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies, adjusting for batch effects .

Q. What strategies are effective for modifying the compound’s structure to enhance selectivity in enzyme inhibition?

Methodological Answer:

  • Core Modifications :
    • Pyrrolidinyl Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring’s para position to enhance π-π stacking with hydrophobic pockets.
    • Amide Bioisosteres : Replace the propanamide with a sulfonamide group to improve metabolic stability.
  • SAR Analysis : Synthesize analogs (e.g., methyl, chloro derivatives) and screen against a panel of 10+ enzymes. Use hierarchical clustering (Heatmapper) to identify selectivity trends .

Q. How can regioselectivity challenges in multi-step syntheses be addressed?

Methodological Answer:

  • Directing Groups : Temporarily install a nitro group at the phenyl ring’s meta position to steer electrophilic substitution.
  • Transition Metal Catalysis : Use Pd(OAc)₂ with SPhos ligand for Suzuki-Miyaura coupling of boronic acids to the pyrrolidinyl-phenyl intermediate. Monitor regioselectivity via LC-MS after each step .

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